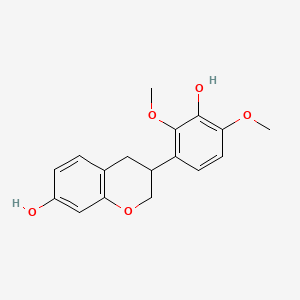
Mucronulatol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Mucronulatol is a naturally occurring flavonoid compound, primarily found in certain plant species such as those in the Lamiaceae family. It is known for its yellow crystalline solid form and has been studied for its antioxidant and anti-inflammatory properties . The chemical formula of this compound is C({17})H({18})O(_{5}), and it has a molecular weight of 302.32 g/mol .
准备方法
Synthetic Routes and Reaction Conditions
Mucronulatol can be synthesized through various chemical reactions involving the condensation of appropriate phenolic compounds. One common synthetic route involves the use of 3,4-dihydroxybenzaldehyde and 2,4-dimethoxyphenol under acidic conditions to form the flavonoid structure. The reaction typically requires a catalyst such as hydrochloric acid and is carried out at elevated temperatures to facilitate the condensation reaction.
Industrial Production Methods
Industrial production of this compound often involves extraction from plant sources rich in flavonoids. Plants from the Lamiaceae family, such as certain species of lavender, are commonly used. The extraction process includes solvent extraction, followed by purification steps such as crystallization and chromatography to isolate this compound in its pure form .
化学反应分析
Types of Reactions
Mucronulatol undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its corresponding dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups into the aromatic ring of this compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst are often employed.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which can have different biological activities and properties.
科学研究应用
Mucronulatol has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study flavonoid chemistry and reaction mechanisms.
Biology: this compound’s antioxidant properties make it a subject of interest in studies related to cellular protection and aging.
Industry: It is used in the formulation of health supplements and cosmetic products due to its beneficial properties.
作用机制
Mucronulatol exerts its effects primarily through its interaction with cellular antioxidant pathways. It scavenges free radicals and reactive oxygen species, thereby protecting cells from oxidative stress. Additionally, this compound can inhibit the activity of certain enzymes involved in inflammatory processes, reducing inflammation at the molecular level .
相似化合物的比较
Similar Compounds
Quercetin: Another flavonoid with strong antioxidant properties.
Kaempferol: Known for its anti-inflammatory and anticancer activities.
Luteolin: Exhibits both antioxidant and anti-inflammatory effects.
Uniqueness
Mucronulatol is unique due to its specific structural features, such as the presence of methoxy groups on the aromatic ring, which can influence its biological activity and solubility. Compared to other flavonoids, this compound has shown distinct antimicrobial properties against a range of bacterial strains .
属性
CAS 编号 |
57128-11-7 |
|---|---|
分子式 |
C17H18O5 |
分子量 |
302.32 g/mol |
IUPAC 名称 |
(3R)-3-(3-hydroxy-2,4-dimethoxyphenyl)-3,4-dihydro-2H-chromen-7-ol |
InChI |
InChI=1S/C17H18O5/c1-20-14-6-5-13(17(21-2)16(14)19)11-7-10-3-4-12(18)8-15(10)22-9-11/h3-6,8,11,18-19H,7,9H2,1-2H3/t11-/m0/s1 |
InChI 键 |
NUNFZNIXYWTZMW-NSHDSACASA-N |
SMILES |
COC1=C(C(=C(C=C1)C2CC3=C(C=C(C=C3)O)OC2)OC)O |
手性 SMILES |
COC1=C(C(=C(C=C1)[C@H]2CC3=C(C=C(C=C3)O)OC2)OC)O |
规范 SMILES |
COC1=C(C(=C(C=C1)C2CC3=C(C=C(C=C3)O)OC2)OC)O |
熔点 |
147-149°C |
物理描述 |
Solid |
同义词 |
3',7-dihydroxy-2',4'-dimethoxyisoflavan mucronulatol |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[[5-(Phenoxymethyl)-4-phenyl-1,2,4-triazol-3-yl]thio]acetonitrile](/img/structure/B1229539.png)
![1-(1-tert-butyl-5-tetrazolyl)-N-[(4-fluorophenyl)methyl]-N-(2-furanylmethyl)-1-[4-(trifluoromethyl)phenyl]methanamine](/img/structure/B1229540.png)
![N-ethyl-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-N-(phenylmethyl)propanamide](/img/structure/B1229541.png)
![N-ethyl-3-[4-morpholinyl(oxo)methyl]-4-oxo-N-phenyl-1H-quinoline-6-sulfonamide](/img/structure/B1229543.png)
![3-[6-AMINO-5-CYANO-3-(PROPAN-2-YL)-1H,4H-PYRANO[2,3-C]PYRAZOL-4-YL]PHENYL MORPHOLINE-4-CARBOXYLATE](/img/structure/B1229547.png)
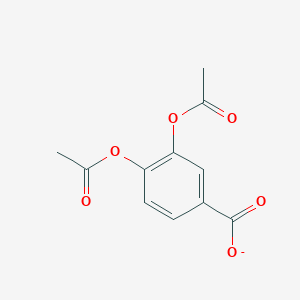
![1-[2-(Trifluoromethyl)phenyl]sulfonyl-4-piperidinecarboxylic acid [2-[(4-fluorophenyl)methylamino]-2-oxoethyl] ester](/img/structure/B1229551.png)
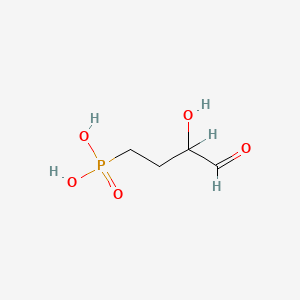

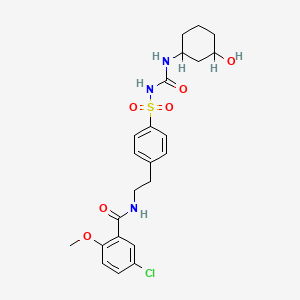
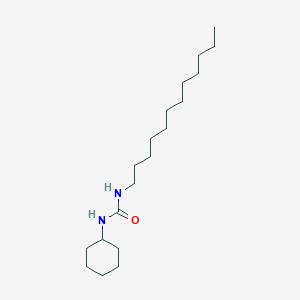
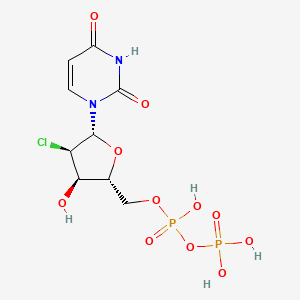
![7-(2-Ethyl-1-piperidinyl)-5-methyl-2-(3-methylphenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B1229561.png)
![4-[(1,2-Dimethyl-5-indolyl)methylamino]-4-oxobutanoic acid](/img/structure/B1229564.png)
